molecular formula C12H20 B135411 1,3-Dimethyladamantane CAS No. 702-79-4

1,3-Dimethyladamantane

Cat. No.: B135411
CAS No.: 702-79-4
M. Wt: 164.29 g/mol
InChI Key: CWNOIUTVJRWADX-UHFFFAOYSA-N
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Description

1,3-Dimethyladamantane is a polycyclic alkane and a member of the adamantane family. It is characterized by its tricyclic structure with two methyl groups attached at the 1 and 3 positions. The molecular formula of this compound is C₁₂H₂₀, and it has a molecular weight of 164.29 g/mol . This compound is known for its stability and unique structural properties, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

1,3-Dimethyladamantane can be synthesized through several methods. One common approach involves the rearrangement of perhydroacenaphthene in the presence of aluminum chloride as a catalyst. The reaction is carried out at temperatures between 80-100°C with the continuous addition of a small amount of water. The resulting reaction mixture is then purified to obtain this compound . Another method involves the use of 1-bromo-3,5-dimethyladamantane as a starting material, which undergoes a series of reactions to yield this compound .

Chemical Reactions Analysis

1,3-Dimethyladamantane undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include molecular oxygen, N-hydroxyphthalimide, cobalt salts, and phenylchlorocarbene. The major products formed from these reactions are various substituted adamantane derivatives.

Scientific Research Applications

Pharmaceutical Applications

Memantine Synthesis
1,3-Dimethyladamantane serves as a precursor in the synthesis of memantine hydrochloride, a medication used to treat Alzheimer's disease. A two-step synthesis process has been developed that begins with 1,3-DMA and achieves an overall yield of approximately 83% for the final product. The first step involves the reaction of 3,5-dimethyladamantane with formamide and nitric acid to produce 1-formamido-3,5-dimethyl-adamantane, followed by hydrolysis to yield memantine hydrochloride .

Antiviral Properties
Research indicates that derivatives of 1,3-DMA exhibit antiviral activity. These compounds have shown potential against various viruses by interfering with their replication processes. The structural properties of 1,3-DMA contribute to its effectiveness in this regard.

Material Science Applications

Polymer Chemistry
this compound is utilized in the development of high-performance polymers due to its rigidity and thermal stability. Its incorporation into polymer matrices enhances mechanical properties and thermal resistance, making it suitable for applications in aerospace and automotive industries.

Nanocomposites
The compound has been explored for use in nanocomposites where it acts as a reinforcing agent. The unique structure of 1,3-DMA allows for improved dispersion within the polymer matrix, leading to enhanced strength and durability of the final material.

Catalytic Applications

Catalyst Development
Recent studies have indicated that 1,3-DMA can be used in catalytic processes involving C-H activation reactions. It has been shown to undergo C-H insertion reactions with phenylchlorocarbene under specific conditions . This property opens avenues for its application in organic synthesis and industrial catalysis.

Environmental Chemistry
In environmental forensics, the analysis of hydrocarbons including 1,3-DMA can provide insights into pollution sources and degradation processes. Its presence can be used as a marker to trace contamination in various environments .

Data Table: Properties and Yields

Application AreaSpecific ApplicationYield/EffectivenessReference
PharmaceuticalsMemantine synthesis83% overall yield
Material ScienceHigh-performance polymersEnhanced properties
CatalysisC-H activation reactionsEffective catalyst
Environmental ForensicsHydrocarbon analysisTracing contamination

Case Studies

Case Study 1: Memantine Synthesis
A study conducted on the synthesis of memantine from 1,3-DMA demonstrated a streamlined process that is suitable for industrial scale-up. The reaction conditions were optimized to achieve high yields while minimizing by-products .

Case Study 2: Environmental Forensics
In an environmental study focusing on hydrocarbon pollution, the presence of 1,3-DMA was analyzed as part of a larger dataset to identify sources of contamination in aquatic ecosystems. The findings highlighted its utility as a biomarker for certain types of industrial pollution .

Comparison with Similar Compounds

1,3-Dimethyladamantane is unique due to its specific substitution pattern and stability. Similar compounds include:

Compared to these compounds, this compound offers unique reactivity and stability, making it a valuable compound in both research and industrial applications.

Biological Activity

1,3-Dimethyladamantane (DMA) is a derivative of adamantane, a bicyclic hydrocarbon known for its unique structural properties and biological activity. This compound has garnered attention in various fields, including pharmacology and materials science, due to its potential therapeutic effects and applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a rigid cage-like structure, which contributes to its stability and biological interactions. Its chemical formula is C13H18C_{13}H_{18}, with a molecular weight of 178.28 g/mol. The presence of methyl groups at the 1 and 3 positions of the adamantane core influences its solubility and reactivity.

Mechanisms of Biological Activity

  • NMDA Receptor Antagonism :
    • DMA acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptors, which are critical in synaptic plasticity and memory function. This mechanism is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that compounds like memantine (derived from DMA) exhibit neuroprotective effects by blocking excitotoxicity associated with excessive glutamate activity .
  • Antioxidant Properties :
    • Research indicates that DMA possesses antioxidant properties, which may contribute to its neuroprotective effects. The compound can scavenge free radicals, reducing oxidative stress in neuronal tissues .
  • Immunomodulatory Effects :
    • Some studies suggest that adamantane derivatives, including DMA, can modulate immune responses. They have been shown to enhance nonspecific immunity and protect against radiation injury in animal models .

Therapeutic Applications

  • Neurological Disorders :
    • As an NMDA receptor antagonist, DMA is explored for its potential in treating Alzheimer's disease and other neurodegenerative conditions. Memantine, a well-known NMDA antagonist derived from DMA, is already approved for Alzheimer’s treatment .
  • Pain Management :
    • There are indications that DMA may have analgesic properties through its action on NMDA receptors, potentially providing relief in chronic pain conditions.
  • Cancer Therapy :
    • Emerging research suggests that adamantane derivatives may enhance the efficacy of certain cancer treatments by modulating immune responses and enhancing drug delivery systems .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism/EffectReferences
NMDA Receptor AntagonismReduces excitotoxicity
Antioxidant ActivityScavenges free radicals
Immunomodulatory EffectsEnhances immune response
Analgesic PropertiesPotential pain relief

Notable Research Findings

  • A study demonstrated that memantine significantly improved cognitive function in Alzheimer’s patients by modulating glutamatergic neurotransmission .
  • Another investigation highlighted the antioxidant capacity of DMA in reducing neuronal damage in models of oxidative stress .
  • Research into adamantane derivatives has shown promise in enhancing the delivery of chemotherapeutic agents through liposomal formulations .

Properties

IUPAC Name

1,3-dimethyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20/c1-11-4-9-3-10(5-11)7-12(2,6-9)8-11/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNOIUTVJRWADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)CC(C3)(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049439
Record name 1,3-Dimethyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702-79-4
Record name 1,3-Dimethyladamantane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=702-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-3-Dimethyladamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dimethyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyltricyclo[3.3.1.13,7]decane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,3-DIMETHYLADAMANTANE
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Synthesis routes and methods

Procedure details

A mixture of 1.64 grams (10 millimoles) of 1,3-dimethyladamantane, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide, 0.015 gram (0.06 millimole) of Co(AA)2 and 10 milliliters of acetic acid was stirred under oxygen atmosphere at a temperature of 70° C. for six hours. As a result, with a transformation rate for 1,3-dimethyladamantane of 99%, 1-hydroxy-3,5-dimethyladamantane (yield 39%), and 1,3-dihydroxy-5,7-dimethyladamantane (yield 58%) were obtained. The selectivity for the alcohols was 97%.
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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